molecular formula C13H18BClO3 B1463829 2-(3-Chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 929626-16-4

2-(3-Chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1463829
CAS No.: 929626-16-4
M. Wt: 268.54 g/mol
InChI Key: GEONBEFVLDNCSM-UHFFFAOYSA-N
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Description

2-(3-Chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester featuring a phenyl ring substituted with a chlorine atom at position 3 and a methoxy group at position 5. The pinacol ester framework (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) stabilizes the boron atom, making it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds. The compound’s molecular formula is inferred as C₁₃H₁₇BClO₃, with an approximate molecular weight of 268.54 g/mol, based on structurally similar derivatives . Its chloro and methoxy substituents confer a balance of electron-withdrawing and electron-donating effects, which may modulate reactivity in cross-coupling applications.

Properties

IUPAC Name

2-(3-chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BClO3/c1-12(2)13(3,4)18-14(17-12)9-6-10(15)8-11(7-9)16-5/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEONBEFVLDNCSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675213
Record name 2-(3-Chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929626-16-4
Record name 2-(3-Chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(3-Chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the field of organic synthesis. This compound is known to interact with various enzymes and proteins, facilitating the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The interaction between this compound and palladium catalysts is crucial for these reactions, as it enables the transfer of the boron moiety to the organic substrate, resulting in the formation of new chemical bonds.

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been studied extensively. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can affect the expression of genes involved in oxidative stress response and apoptosis, thereby impacting cell survival and proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. This compound can inhibit or activate specific enzymes, leading to changes in gene expression and cellular function. For example, this compound has been found to inhibit the activity of certain kinases, which play a critical role in cell signaling pathways.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings have been investigated to understand its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, but its activity may decrease over time due to gradual degradation. Long-term exposure to this compound can lead to changes in cellular metabolism and gene expression, highlighting the importance of monitoring its effects over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low doses of this compound have been found to have minimal impact on cellular function, while higher doses can induce toxic or adverse effects. Threshold effects have been observed, where a specific dosage level triggers significant changes in cellular processes, such as increased oxidative stress and apoptosis.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in the detoxification of reactive oxygen species, thereby affecting cellular redox balance and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, which in turn affects its biological activity. For instance, the presence of certain transporters can enhance the uptake of this compound into specific cellular compartments, thereby modulating its effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within the cell can influence its interactions with biomolecules and its overall impact on cellular processes.

Biological Activity

2-(3-Chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 929626-16-4) is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula: C13H18BClO3
  • Molecular Weight: 268.54 g/mol
  • Structure: The compound features a dioxaborolane ring which is known for its reactivity in organic synthesis and potential biological applications.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity:
    • The compound may act as an inhibitor for enzymes such as cyclooxygenase (COX), which is involved in inflammatory processes. Studies have shown that related compounds can inhibit COX-2 activity, making them potential anti-inflammatory agents .
  • Anticancer Activity:
    • Research indicates that boron-containing compounds can exhibit anticancer properties by interfering with cell signaling pathways. For instance, the inhibition of MAP kinases has been linked to reduced tumor growth in various cancer models .
  • Neuroprotective Effects:
    • Some studies suggest that derivatives of dioxaborolanes could protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases .

Case Study 1: Anticancer Potential

A study explored the synthesis of dioxaborolane derivatives and their effects on cancer cell lines. The results demonstrated that certain derivatives exhibited significant cytotoxicity against breast cancer cells through the induction of apoptosis and cell cycle arrest .

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation, treatment with a similar dioxaborolane derivative resulted in decreased levels of pro-inflammatory cytokines and reduced edema in animal models. This suggests that the compound may modulate inflammatory responses effectively .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
This compoundCOX-2 Inhibition0.8
3-Chloro-5-methoxyphenylboronic acidAnticancer0.5
4-Methylphenylboronic acidNeuroprotection0.7

Synthesis Methods

The synthesis of this compound typically involves the reaction of boronic acids with aryl halides under specific conditions to yield high-purity products suitable for biological testing .

Scientific Research Applications

Applications in Medicinal Chemistry

  • Drug Development : The compound serves as a boronic acid derivative, which is crucial in the development of pharmaceuticals. Boron compounds are often used in the design of protease inhibitors and other enzyme inhibitors due to their ability to form reversible covalent bonds with active site residues in enzymes.
  • Targeting Neuropsychiatric Disorders : Research indicates that derivatives of boronic acids, including this compound, can be evaluated for their activity against phosphodiesterase enzymes, which are implicated in neuropsychiatric diseases. For instance, studies have shown that modifying the substituents on the phenyl ring can enhance selectivity and potency against specific phosphodiesterases .
  • Cancer Research : The compound's ability to inhibit certain biological pathways makes it a candidate for further exploration in cancer treatment. Boron-containing compounds have been studied for their role in targeting tumor cells selectively while sparing normal cells .

Applications in Organic Synthesis

  • Cross-Coupling Reactions : The compound is useful in Suzuki-Miyaura cross-coupling reactions, where it acts as a coupling partner for aryl halides. This reaction is pivotal for synthesizing biaryl compounds that are prevalent in pharmaceuticals and agrochemicals .
  • Synthesis of Complex Molecules : Its unique dioxaborolane structure allows it to participate in various synthetic transformations, facilitating the construction of complex molecular architectures with high efficiency .

Case Study 1: Inhibition of Phosphodiesterase Enzymes

A study evaluated the structure-activity relationship of several boronic acid derivatives, including 2-(3-Chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The results demonstrated that modifications at the para position of the phenyl ring significantly influenced inhibitory potency against phosphodiesterase 2A (PDE2A), indicating potential therapeutic applications in treating neuropsychiatric disorders .

Case Study 2: Synthesis of Biaryl Compounds

In a synthetic application involving Suzuki-Miyaura coupling, this compound was successfully utilized to generate various biaryl derivatives. The efficiency of the reaction was attributed to the stability of the dioxaborolane moiety under reaction conditions, showcasing its utility in organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The reactivity and stability of boronate esters are highly dependent on substituent electronic properties:

Compound Name Substituents (Phenyl Ring) Molecular Formula Molecular Weight (g/mol) Key Properties/Effects References
2-(3-Chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3-Cl, 5-OMe C₁₃H₁₇BClO₃ ~268.54 Balanced electronic effects
2-(3-Chloro-5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3-Cl, 5-F, 2-OMe C₁₃H₁₇BClFO₃ 286.54 Enhanced electron withdrawal (F)
2-(3-Chloro-5-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3-Cl, 5-OEt C₁₄H₁₉BClO₃ 296.57 Increased steric bulk (OEt vs. OMe)
2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3-Cl, 5-Cl C₁₂H₁₅BCl₂O₂ 285.97 Strong electron withdrawal (two Cl)
2-[3-Chloro-4-methoxy-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-... 3-Cl, 4-OMe, 5-CF₃ C₁₄H₁₇BClF₃O₃ 336.54 Extreme electron withdrawal (CF₃)
  • Electron-Donating Groups (OMe, OEt): Improve stability but may slow coupling kinetics due to reduced boron electrophilicity .

Positional Isomerism Effects

Positional isomerism significantly impacts reactivity and synthetic accessibility:

  • 2-(5-Chloro-2-methoxyphenyl)-...
  • 2-(3-Chloro-4-methanesulfonylphenyl)-... (): A sulfonyl group at position 4 introduces strong electron withdrawal, which may enhance oxidative stability but complicate purification due to polarity .

Molecular Weight and Physical Properties

  • Higher molecular weights (e.g., 336.54 g/mol for CF₃-containing derivatives) correlate with increased density and boiling points .
  • Derivatives with alkoxy chains (e.g., 2-methoxyethoxy in ) exhibit improved solubility in polar solvents, advantageous for solution-phase reactions .

Reactivity in Cross-Coupling Reactions

  • Electron-Deficient Arenes (e.g., CF₃, Cl): Favorable for Suzuki-Miyaura coupling with electron-rich aryl halides due to enhanced boron electrophilicity .
  • Steric Hindrance (e.g., 2-OMe): May necessitate higher temperatures or specialized ligands (e.g., IPr2HCl in ) to achieve efficient coupling .

Preparation Methods

Detailed Preparation Procedure

Esterification to Form the Pinacol Boronate Ester

The boronic acid intermediate is then reacted with pinacol in an aprotic solvent such as dichloromethane or tetrahydrofuran (THF). The reaction conditions include:

  • Stirring the mixture at room temperature under argon for extended periods (e.g., 16 hours) to ensure complete esterification.
  • Addition of anhydrous magnesium sulfate to remove water formed during the reaction, driving the equilibrium toward ester formation.
  • Filtration to remove drying agents and concentration under reduced pressure.
  • Purification by distillation under reduced pressure to obtain the pure boronate ester as a colorless liquid or solid.

This method yields the desired 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivative with high purity and yield.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Lithiation n-Butyllithium (2.5 M in hexanes), –100 °C Slow addition over 45 min, inert atmosphere
Boronation Trimethyl borate, –100 °C Stirring for 40 min
Acid Quench 5 N HCl, –100 °C to room temperature Formation of boronic acid
Esterification Pinacol, MgSO4, dichloromethane, room temperature Stirring 16 h, inert atmosphere
Purification Filtration, reduced pressure distillation Removal of solvents and drying agents

This table summarizes the critical parameters for the preparation, emphasizing temperature control, inert atmosphere, and drying to maximize yield and purity.

Industrial and Research Scale Considerations

  • Industrial Production: Continuous flow methods may be employed to enhance reproducibility and scalability, allowing precise control over temperature, reagent feed rates, and reaction time. Automated systems improve product consistency and reduce batch-to-batch variation.

  • Laboratory Scale: Batch synthesis with careful temperature regulation and inert atmosphere is standard. Use of gloveboxes or Schlenk lines is common to prevent moisture and oxygen exposure.

  • Purification: Distillation under reduced pressure is preferred for boronate esters due to their sensitivity to hydrolysis and thermal decomposition.

Research Findings and Applications

  • The pinacol boronate ester formed is a versatile intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for constructing biaryl and substituted alkene frameworks.

  • The presence of the chloro and methoxy substituents on the phenyl ring can influence the reactivity and selectivity of the compound in subsequent transformations.

  • The stability of the boronate ester under typical reaction conditions makes it a valuable reagent in medicinal chemistry and material science research.

Summary Table of Preparation Steps

Step No. Description Key Reagents/Conditions Outcome
1 Lithiation of aryl halide n-Butyllithium, –100 °C, inert gas Formation of aryllithium intermediate
2 Boronation Trimethyl borate, –100 °C Arylboronic acid intermediate
3 Acidic work-up 5 N HCl, warming to room temp Isolation of boronic acid
4 Esterification Pinacol, MgSO4, dichloromethane, RT Formation of pinacol boronate ester
5 Purification Filtration, reduced pressure distillation Pure 2-(3-Chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Q & A

Q. What are the established synthetic protocols for preparing 2-(3-chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how is purity ensured?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. A common procedure involves reacting a substituted phenyl halide (e.g., 3-chloro-5-methoxybromobenzene) with a pinacol boronate ester under palladium catalysis. For example, General Procedure 2 (from ) uses flash column chromatography for purification, yielding ~85% purity with a diastereomeric ratio (dr) of ~5:1 . Key steps:
  • Reaction Conditions : Pd catalyst (e.g., Pd(dppf)Cl₂), base (K₂CO₃), solvent (THF or dioxane), 80–100°C, 12–24 hours.
  • Purification : Flash chromatography (hexane/ethyl acetate gradient) to isolate the product.
    Purity is verified via GC (>97.0%) or HPLC, with structural confirmation by 1H^1H-NMR and 13C^{13}C-NMR .

Q. How is this compound characterized, and what analytical techniques are critical for confirming its structure?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^1H-NMR identifies aromatic protons (δ 6.8–7.5 ppm) and methoxy/methyl groups (δ 3.8 ppm for OCH₃; δ 1.3 ppm for tetramethyl dioxaborolane). 11B^{11}B-NMR confirms boron environment (δ 28–32 ppm) .
  • Gas Chromatography (GC) : Quantifies purity (>97% via GC with flame ionization detection) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 296.12 for C₁₃H₁₇BClO₃).

Q. What are the primary applications of this boronate ester in organic synthesis?

  • Methodological Answer : It serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions to construct biaryl systems. For example:
  • Coupling with aryl halides under Pd catalysis to synthesize substituted biphenyls.
  • Functionalization of heteroaromatic systems (e.g., pyridines, thiophenes) for drug discovery .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and diastereoselectivity in its synthesis?

  • Methodological Answer : Use Design of Experiments (DoE) to systematically vary parameters:
  • Catalyst Screening : Test Pd(OAc)₂, PdCl₂(dtbpf), or NiCl₂(dme) for cost vs. efficiency trade-offs.
  • Solvent Effects : Compare polar aprotic solvents (DMF, THF) vs. toluene. THF often enhances dr by stabilizing intermediates .
  • Temperature Control : Lower temperatures (60–80°C) may reduce side reactions.
  • Additives : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve solubility.
    Example optimization results:
ParameterOptimal RangeImpact on Yield/dr
Catalyst Loading2–5 mol%Maximizes turnover
Reaction Time18–24 hoursBalances conversion vs. decomposition

Q. What strategies resolve challenges in isolating diastereomers or byproducts during purification?

  • Methodological Answer :
  • Chromatographic Techniques : Use silica gel impregnated with AgNO₃ to separate diastereomers via π-complexation .
  • Crystallization : Recrystallize from ethanol/water to remove hydrophilic impurities.
  • HPLC-PDA : Hyphenated photodiode array detection identifies co-eluting impurities missed by GC .

Q. How can mechanistic studies (e.g., DFT calculations) elucidate its reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Computational Modeling : Perform density functional theory (DFT) calculations to map the energy profile of transmetalation and reductive elimination steps.
  • Isotopic Labeling : Use 10B^{10}B-enriched boronate esters to track boron transfer kinetics via 11B^{11}B-NMR .
  • Kinetic Studies : Monitor reaction progress via in-situ IR to identify rate-limiting steps (e.g., oxidative addition vs. transmetalation).

Q. How should researchers address contradictions in reported yields or purity across studies?

  • Methodological Answer :
  • Reproducibility Checks : Validate procedures using identical catalysts, solvents, and equipment (e.g., Schlenk lines for anhydrous conditions).
  • Side Reaction Analysis : Use LC-MS to detect hydrolyzed boronic acid (common degradation product) .
  • Theoretical Alignment : Reconcile discrepancies by linking results to mechanistic frameworks (e.g., electronic effects of substituents on boron electrophilicity) .

Q. What are the stability considerations for this compound under varying storage or reaction conditions?

  • Methodological Answer :
  • Storage : Store at −20°C under argon; shelf life >6 months. Avoid moisture (hydrolyzes to boronic acid).
  • Thermal Stability : TGA analysis shows decomposition onset at ~150°C.
  • Inert Atmosphere : Use gloveboxes for air-sensitive reactions (e.g., Grignard additions) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(3-Chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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